2-tert-Butyl-2-methyl-1,3-dioxolane

Description

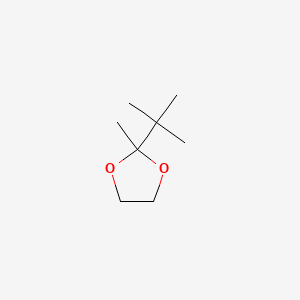

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2,3)8(4)9-5-6-10-8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCJCWKFPMYQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210263 | |

| Record name | 2-(Tert-butyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6135-54-2 | |

| Record name | 2-(Tert-butyl)-2-methyl-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Tert-butyl)-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Transformational Pathways Involving 2 Tert Butyl 2 Methyl 1,3 Dioxolane

Acid-Catalyzed Hydrolysis and Ring-Opening Mechanisms

The stability of the 2-tert-butyl-2-methyl-1,3-dioxolane moiety is highly pH-dependent. While robust under basic and neutral conditions, it readily undergoes cleavage in the presence of acid. This process, essential for the deprotection of the parent carbonyl, proceeds through a well-established pathway involving a key carbocationic intermediate.

Kinetic Investigations of Dioxolane Cleavage

The acid-catalyzed hydrolysis of this compound follows a specific acid-catalyzed A-1 (or A-SE2) mechanism. osti.gov This multi-step process is characterized by a rate-determining step that is unimolecular.

The mechanism initiates with the rapid and reversible protonation of one of the dioxolane oxygen atoms by a hydronium ion (H₃O⁺) from the acidic medium. This converts the hydroxyl group into a good leaving group (H₂O). The rate-determining step is the subsequent cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized tertiary oxocarbenium ion and ethylene (B1197577) glycol. This intermediate is highly electrophilic. Finally, a rapid attack by a water molecule on the carbocation, followed by deprotonation, regenerates the parent ketone, 3-methyl-2-butanone. chemistrysteps.com

Rate = k[dioxolane][H⁺]

The activation parameters for such reactions generally show a small, often negative, entropy of activation, which is consistent with the A-1 mechanism where proton transfer is fast and reversible, and the transition state for the rate-limiting step is highly ordered. osti.gov

Role of Substituent Effects on Reactivity

The rate of acid-catalyzed hydrolysis is profoundly influenced by the nature of the substituents at the C2 position of the dioxolane ring. The stability of the intermediate oxocarbenium ion is the single most important factor governing the reaction rate.

In the case of this compound, both the tert-butyl and methyl groups are electron-donating through induction. This electronic effect helps to stabilize the positive charge on the adjacent C2 carbon in the oxocarbenium ion intermediate. The tert-butyl group, being bulkier and more electron-releasing than the methyl group, provides significant steric and electronic stabilization. This stabilization lowers the activation energy for the rate-determining ring-opening step, leading to a significantly faster hydrolysis rate compared to dioxolanes with less substituted or electron-withdrawing groups at C2. researchgate.netacs.org

The Hammett plot for the hydrolysis of substituted acetals demonstrates a large negative ρ (rho) value, indicating the development of a significant positive charge in the transition state, which is effectively stabilized by electron-donating groups. researchgate.net

| Ketal (from Ethylene Glycol and...) | C2 Substituents | Relative Rate (approx.) | Reason for Rate Difference |

|---|---|---|---|

| Acetone | -CH₃, -CH₃ | 1 | Baseline for comparison. |

| Cyclohexanone | -(CH₂)₅- | ~20 | Release of ring strain in the transition state. |

| 3-Methyl-2-butanone | -CH₃, -C(CH₃)₃ | >>20 | Strong stabilization of the tertiary oxocarbenium ion by the electron-donating tert-butyl group. |

| Benzaldehyde | -H, -Ph | <1 | Less stabilization for the secondary carbocation compared to tertiary ones. |

Mechanistic Pathways of Transacetalization Reactions

Transacetalization is a synthetically useful reaction where an existing acetal (B89532) or ketal is converted into a different one by reacting it with another alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). acs.org This process is an equilibrium reaction driven to completion by using a large excess of the new alcohol or by removing the original alcohol (ethylene glycol in this case).

The mechanism mirrors the initial steps of hydrolysis.

Protonation : The acid catalyst protonates one of the dioxolane oxygens.

Ring-Opening : The protonated dioxolane opens to form the same key tertiary oxocarbenium ion intermediate as in hydrolysis.

Nucleophilic Attack : Instead of water, a molecule of the new alcohol (R'-OH) acts as a nucleophile, attacking the oxocarbenium ion.

Deprotonation : A final deprotonation step yields the new, open-chain hemiacetal ether.

Cyclization/Exchange : The process continues, leading to the formation of a new cyclic or acyclic acetal and the release of ethylene glycol.

This pathway allows for the exchange of protecting groups without isolating the intermediate carbonyl compound, offering a mild and efficient alternative to a two-step deprotection-protection sequence. researchgate.net

Reactions Involving Lithiated Intermediates of this compound Derivatives

When the this compound unit is part of a larger molecule, particularly one containing an aromatic ring, it can be used to direct powerful synthetic transformations involving organolithium intermediates.

Regioselective Ortho-Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-butyllithium, n-BuLi), directing deprotonation (lithiation) to the adjacent ortho position. nih.gov

Studies have shown that the dioxolane moiety can function as an effective DMG. In derivatives such as 2-aryl-2-methyl-1,3-dioxolanes, treatment with n-BuLi in an ethereal solvent like tetrahydrofuran (B95107) (THF) leads to regioselective deprotonation at the aromatic position ortho to the dioxolane group. researchgate.netlookchem.com The lithium atom of the butyllithium (B86547) coordinates to one of the dioxolane oxygen atoms, positioning the butyl anion to abstract a proton from the nearest (ortho) position on the aryl ring.

The regioselectivity can be influenced by other substituents on the aromatic ring. If a second, stronger DMG is present, it will typically control the site of lithiation. Conversely, if other positions are sterically hindered or electronically deactivated, the selectivity for the position ortho to the dioxolane can be enhanced. researchgate.netlookchem.com

Nucleophilic Additions and Electrophilic Quenching Reactions

The aryllithium intermediate generated via DoM is a potent nucleophile and can react with a wide array of electrophiles. This "electrophilic quench" or "trapping" step forms a new carbon-carbon or carbon-heteroatom bond at the specific ortho position, providing a versatile method for synthesizing highly substituted aromatic compounds. nih.govresearchgate.net

For lithiated derivatives of 2-aryl-2-methyl-1,3-dioxolanes, a variety of electrophiles can be employed to introduce new functional groups. researchgate.netlookchem.com Subsequent acid-catalyzed hydrolysis of the dioxolane can then unmask the ketone functionality if desired.

| Electrophile | Reagent | Functional Group Introduced | Reference |

|---|---|---|---|

| Carbon Dioxide | CO₂(s) or (g) | Carboxylic Acid (-COOH) | researchgate.netlookchem.com |

| Sulfur Dioxide | SO₂(g) | Sulfinic Acid (-SO₂H) / Sulfonyl Chloride (-SO₂Cl) | researchgate.netlookchem.com |

| Aldehydes/Ketones | RCHO / RCOR' | Secondary/Tertiary Alcohol (-CR(OH)R') | researchgate.net |

| Alkyl Halides | R-X (e.g., CH₃I) | Alkyl Group (-R) | lookchem.com |

| Silyl (B83357) Halides | R₃SiCl (e.g., TMSCl) | Silyl Group (-SiR₃) | mdpi.com |

| Amides | DMF (N,N-Dimethylformamide) | Aldehyde (-CHO) | researchgate.net |

This two-step sequence of ortho-lithiation followed by electrophilic quench provides a powerful and regiocontrolled route to complex aromatic ketones, aldehydes, and carboxylic acids that would be difficult to access through classical electrophilic aromatic substitution methods.

Rearrangement Processes of Anionic Dioxolane Species

The generation of anionic species from dioxolanes, including those with structures analogous to this compound, can lead to notable rearrangement reactions. While specific studies on the anionic rearrangement of this compound are not extensively detailed in the provided results, the behavior of related organosilicon compounds offers insight into potential pathways. Anionic rearrangements, particularly those involving silyl groups, demonstrate high mobility and can be intramolecular. iupac.org For instance, the rearrangement of silylhydrazines upon treatment with organolithium reagents highlights the propensity of substituents to migrate within an anionic framework. iupac.org Such rearrangements can be influenced by the solvent, with chelating ethers like dimethoxyethane significantly increasing reaction rates. iupac.org These principles suggest that forming an anion from this compound, potentially through deprotonation or other means, could initiate intramolecular rearrangements, although the specific products would depend on the reaction conditions and the nature of the substituents.

Oxidative and Reductive Transformations of this compound

The dioxolane ring is subject to various oxidative and reductive transformations, which are critical in synthetic chemistry for both functional group manipulation and degradation studies.

Thermal Decomposition and Pyrolysis Pathways

The gas-phase thermal decomposition of related compounds like 2-methyl-1,3-dioxolane (B1212220) has been investigated, providing a model for the potential pyrolysis pathways of this compound. sigmaaldrich.com Such reactions typically proceed through radical mechanisms, leading to the fragmentation of the dioxolane ring. The specific products would be influenced by the stability of the radical intermediates formed, with the tert-butyl and methyl groups likely playing a significant role in directing the decomposition pathways.

Ozonation Reactions of Dioxolane Rings

Ozonation is a powerful method for cleaving carbon-carbon double bonds, but it can also react with other functional groups, including the dioxolane ring. masterorganicchemistry.com Low-temperature ozonation of 2-methyl-1,3-dioxolane has been reported, indicating that the dioxolane ring is susceptible to attack by ozone. sigmaaldrich.com The reaction of ozone with saturated ethers can proceed via insertion into C-H bonds, leading to the formation of hydrotrioxides, which are unstable and decompose to various oxygenated products. For this compound, ozonation could potentially lead to the cleavage of the dioxolane ring, yielding esters or other oxygenated derivatives. The rate and selectivity of such reactions can be influenced by the solvent and temperature. sigmaaldrich.comnih.gov The reaction mechanism involves a cycloaddition of ozone to the C-O bonds, forming an unstable primary ozonide that rearranges to a more stable secondary ozonide, which can then be worked up to yield the final products. masterorganicchemistry.com

Chemoselective Reduction Strategies for Dioxolane-Containing Molecules

Dioxolanes are frequently employed as protecting groups for carbonyl compounds due to their stability towards nucleophiles and bases. wikipedia.org However, they can be cleaved under reductive conditions. A key challenge in organic synthesis is the chemoselective reduction of other functional groups in the presence of a dioxolane. Various methods have been developed to achieve this. For example, nickel boride, generated in situ from nickel chloride and sodium borohydride, can be used for the reductive deprotection of 1,3-dioxolanes to the corresponding aldehydes or ketones, or for deprotection with concomitant reduction to alcohols. rsc.orgrsc.org This method is notable for its chemoselectivity, as it does not affect sensitive groups like halo, alkoxy, and methylenedioxy moieties. rsc.orgrsc.org The proposed mechanism involves the hydrogenolysis of a C-O bond. rsc.org

Another approach involves the use of catalytic cerium(III) triflate in wet nitromethane, which allows for the chemoselective cleavage of acetals and ketals under nearly neutral pH conditions. organic-chemistry.org This mild protocol is highly efficient and suitable for multistep syntheses. organic-chemistry.org

Below is a table summarizing some chemoselective reduction strategies applicable to dioxolane-containing molecules.

| Reagent System | Conditions | Outcome | Selectivity |

| Nickel Boride (NiCl₂/NaBH₄) | Methanol (B129727) | Reductive deprotection to aldehydes/ketones or reduction to alcohols | Tolerates halo, alkoxy, methylenedioxy groups rsc.orgrsc.org |

| Cerium(III) triflate | Wet nitromethane, room temperature | Cleavage to aldehydes/ketones | High chemoselectivity under nearly neutral pH organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | Deprotection to carbonyl compounds | Fast reaction, quantitative conversion wikipedia.org |

Other Significant Reactivity Modalities

Beyond rearrangements and redox reactions, dioxolane derivatives can participate in other important chemical transformations.

Dimerization and Self-Condensation Reactions of Dioxolane Derivatives

While specific examples of dimerization and self-condensation of this compound itself are not detailed, the principles of such reactions can be inferred from the reactivity of related compounds. Self-condensation reactions typically involve a compound acting as both an electrophile and a nucleophile. wikipedia.org For dioxolane derivatives, this could potentially occur under conditions that promote the opening of the dioxolane ring to generate a reactive carbonyl species or an enolate equivalent. For example, base-mediated aldol-type condensations have been used in the synthesis of larger molecules where dioxolane-functionalized precursors are involved. acs.org In these cases, other functional groups on the molecule typically drive the condensation, with the dioxolane serving as a stable protecting group. acs.org

Cycloaddition Reactions Involving Dioxolane-Derived Dienophiles or Dipolarophiles

Following an extensive review of scientific literature, it has been determined that there is a notable absence of specific research detailing the direct participation of this compound as a precursor for dienophiles or dipolarophiles in cycloaddition reactions. This specific compound, formed from the ketalization of a ketone with a diol, primarily serves as a protective group for carbonyl functionalities. Its inherent stability and lack of a suitable reactive site for cycloaddition (such as a carbon-carbon double or triple bond conjugated to the dioxolane ring) mean that it is not typically employed in this context.

While the broader class of dioxolanes, particularly those derived from chiral diols, can be functionalized to act as chiral auxiliaries in cycloaddition reactions, specific data for derivatives of this compound are not available in the reviewed literature. The primary value of the this compound group lies in its steric bulk and stability, which are properties leveraged for protecting ketones rather than for directing the stereochemical outcome of cycloaddition reactions.

For a dioxolane to function as a dienophile or dipolarophile, it would need to possess a π-system (like a vinyl or alkynyl group) attached to the dioxolane ring. This substituent would then participate in the cycloaddition. For instance, a compound like 4-vinyl-2-tert-butyl-2-methyl-1,3-dioxolane could theoretically act as a dienophile in a Diels-Alder reaction. However, documented studies and detailed research findings for such specific reactions are not present in the available scientific databases.

The general principles of cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, are well-established.

Diels-Alder Reaction: This [4+2] cycloaddition involves a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is favored when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com The stereochemistry of the dienophile is retained in the product. wikipedia.org

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing heterocyclic compounds. nih.govnih.gov

In the context of asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome. researchgate.net These auxiliaries are stereogenic groups temporarily incorporated into a molecule. While some chiral auxiliaries are derived from dioxolanes, such as those based on TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol), these are structurally distinct from this compound.

Due to the lack of specific research data, no tables or detailed findings on the cycloaddition reactions of dienophiles or dipolarophiles derived from this compound can be presented.

Strategic Applications of 2 Tert Butyl 2 Methyl 1,3 Dioxolane in Complex Organic Synthesis

Function as a Chemoselective Protecting Group for Carbonyl Compounds

The protection of carbonyl groups is a fundamental strategy in multistep organic synthesis, preventing their unintended reaction with various reagents. The 2-tert-butyl-2-methyl-1,3-dioxolane group, formed from the reaction of a carbonyl compound with 2-methyl-1,2-propanediol, offers a robust and reliable means of achieving this protection.

Strategies for Selective Protection and Deprotection in Multistep Synthesis

The formation of 1,3-dioxolanes, including this compound, is typically achieved by reacting a carbonyl compound with the corresponding 1,2-diol under acidic conditions. organic-chemistry.org A common method involves using a catalytic amount of a Brønsted or Lewis acid, such as p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. organic-chemistry.org This method allows for the chemoselective protection of aldehydes in the presence of ketones, a valuable feature in complex molecules containing multiple carbonyl functionalities. organic-chemistry.org

The deprotection, or removal, of the dioxolane group is generally accomplished through acid-catalyzed hydrolysis. organic-chemistry.org This process is often carried out in the presence of water and an acid catalyst, regenerating the original carbonyl compound. The stability of the this compound group to a wide range of reaction conditions, coupled with the ability to selectively remove it under acidic conditions, makes it a highly versatile protecting group in multistep synthesis. For instance, its stability to basic and nucleophilic reagents allows for transformations on other parts of the molecule without affecting the protected carbonyl group. organic-chemistry.org

| Condition | Protection (Formation) | Deprotection (Cleavage) |

| Reagents | 2-Methyl-1,2-propanediol, Acid catalyst (e.g., p-toluenesulfonic acid) | Water, Acid catalyst (e.g., HCl, H₂SO₄) |

| Typical Solvents | Toluene (B28343) (with Dean-Stark trap), Dichloromethane | Acetone, Tetrahydrofuran (B95107)/Water |

| Selectivity | Aldehydes can often be protected in the presence of ketones. | Generally non-selective for different acetals/ketals under strong acidic conditions, but selectivity can be achieved with milder methods. |

Utilization as a Chiral Auxiliary in Asymmetric Synthesis

In addition to its role as a protecting group, derivatives of this compound can be employed as chiral auxiliaries. A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org

Induction of Diastereoselectivity in Carbon-Carbon Bond Formations

When a chiral, non-racemic form of a 2-substituted-1,3-dioxolane is used, it can effectively control the stereochemistry of reactions at a nearby prochiral center. For example, the addition of a nucleophile to a carbonyl group adjacent to the chiral dioxolane can proceed with high diastereoselectivity. researchgate.net The bulky tert-butyl group on the dioxolane ring can create a sterically hindered environment, directing the incoming nucleophile to attack from the less hindered face of the molecule. This steric bias leads to the preferential formation of one diastereomer over the other.

Creation of New Stereogenic Centers via Dioxolane Intermediates

The diastereoselective reactions controlled by the chiral dioxolane auxiliary result in the formation of new stereogenic centers with a predictable configuration. researchgate.net For instance, in an aldol (B89426) reaction, the chiral dioxolane can control the relative stereochemistry of the newly formed hydroxyl and methyl groups. Similarly, in an alkylation reaction of an enolate derived from a ketone protected as a chiral dioxolane, the incoming electrophile will add from a specific face, leading to the creation of a new stereocenter at the α-position.

Emerging Applications in Materials Science and Polymer Chemistry

The application of dioxolane derivatives in materials science and polymer chemistry is an active area of research, particularly in the development of degradable polymers. However, specific studies focusing on This compound in these emerging fields are not apparent in the reviewed literature.

Research into dioxolane-functionalized monomers for polymerization processes has primarily centered on other derivatives, such as 2-methylene-1,3-dioxepane (B1205776) (MDO) and perfluorinated dioxolanes. mdpi.comkeio.ac.jp These monomers can undergo ring-opening polymerization to introduce ester linkages into the polymer backbone, imparting degradability. There is no indication from the available search results that This compound has been developed or utilized as a functionalized monomer for polymerization. The stability of the ketal structure in This compound would likely make it unsuitable for ring-opening polymerization under typical conditions.

The influence of the dioxolane moiety on polymer properties is generally understood in the context of polymers derived from other dioxolane-containing monomers. For example, the incorporation of dioxolane units can affect properties such as thermal stability, degradability, and gas permeability. mdpi.comkeio.ac.jp However, as there is no evidence of polymers being synthesized from This compound , there is consequently no research detailing the specific influence of this particular moiety on polymer properties.

Theoretical and Computational Investigations of 2 Tert Butyl 2 Methyl 1,3 Dioxolane Systems

Conformational Analysis and Molecular Dynamics Studies

Conformational analysis and molecular dynamics simulations are powerful tools to explore the three-dimensional arrangements of dioxolane rings and the influence of various factors on their stability and reactivity.

Elucidation of Preferred Ring Conformations and Pseudorotation

The 1,3-dioxolane (B20135) ring is not planar and exists in a variety of puckered conformations. The two most described conformations are the "envelope" (or "twist") and "half-chair" forms. The presence of bulky substituents, such as a tert-butyl group, significantly influences the preferred conformation. In many substituted 1,3-dioxanes, which are six-membered rings, a chair conformation is often favored, with large substituents like a tert-butyl group occupying an equatorial position to minimize steric strain. nih.govresearchgate.net For the five-membered 1,3-dioxolane ring, the conformational landscape is more complex, involving a continuous interconversion between various envelope and twist forms, a process known as pseudorotation. The energy barriers for this interconversion are typically low.

Computational studies, often employing molecular mechanics or quantum chemical methods, can map the potential energy surface of the pseudorotation pathway. For 2-tert-butyl-2-methyl-1,3-dioxolane, the bulky tert-butyl and methyl groups at the C2 position will dictate the most stable conformation, likely a specific twist or envelope form that minimizes steric interactions between these groups and the rest of the ring.

Assessment of Steric and Stereoelectronic Interactions within the Dioxolane Ring.sigmaaldrich.comsigmaaldrich.com

The stability of different conformations in dioxolane systems is a delicate balance of steric and stereoelectronic effects.

Steric Interactions: The primary steric considerations in this compound arise from the bulky tert-butyl group. This group will preferentially orient itself to avoid unfavorable interactions with the hydrogens on the C4 and C5 atoms of the dioxolane ring. The methyl group at C2 also contributes to steric strain, although to a lesser extent than the tert-butyl group. The interplay of these steric repulsions is a key determinant of the lowest energy conformation. documentsdelivered.com

Stereoelectronic Interactions: Stereoelectronic effects involve the interaction of bonding and non-bonding orbitals. wikipedia.org In 1,3-dioxolanes, a significant stereoelectronic interaction is the anomeric effect. This effect describes the stabilization resulting from the interaction between the lone pair of electrons on one of the oxygen atoms and the antibonding orbital (σ) of the adjacent C-O bond. This interaction is maximized when the lone pair orbital and the C-O σ orbital are anti-periplanar. The gauche effect, which can favor conformations where bulky groups are closer than expected, can also play a role. wikipedia.org For instance, in some substituted dioxanes, a conformation with an axial tert-butyl group can be surprisingly preferred due to the avoidance of other destabilizing interactions. mit.edu The relative importance of steric hindrance and stereoelectronic effects can be dissected using computational methods by analyzing orbital interactions and energies for different conformations. researchgate.nete-bookshelf.de

Table 1: Key Interactions Influencing Dioxolane Conformation

| Interaction Type | Description | Expected Influence on this compound |

| Steric Hindrance | Repulsive interaction between bulky groups. | The tert-butyl group will adopt a position that minimizes clashes with ring hydrogens. |

| Anomeric Effect | Stabilization from n -> σ* interaction between an oxygen lone pair and an adjacent C-O antibonding orbital. | Influences the C-O bond lengths and the overall ring pucker. |

| Gauche Effect | Tendency for certain substituents to prefer a gauche arrangement despite steric repulsion. | May lead to non-intuitive conformational preferences. |

| Torsional Strain | Strain arising from eclipsing bonds. | The ring will pucker to adopt staggered conformations and relieve torsional strain. |

Solvent Effects on Dioxolane Conformations and Reactivity

The surrounding solvent medium can influence the conformational equilibrium and reactivity of dioxolanes. researchgate.net Solvents with different polarities can stabilize or destabilize certain conformations or transition states. For example, a more polar solvent might favor a conformation with a larger dipole moment.

Molecular dynamics simulations can explicitly model solvent molecules and provide a dynamic picture of how the solvent shell interacts with the dioxolane. These simulations can reveal specific hydrogen bonding or dipole-dipole interactions that might lock the dioxolane into a particular conformation or facilitate a specific reaction pathway. For instance, in hydrolysis reactions, solvent molecules play a direct role in proton transfer steps. nih.gov

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for investigating the detailed mechanisms of chemical reactions involving dioxolanes. beilstein-journals.org

DFT Calculations for Transition State Characterization and Energy Profiling.researchgate.netcolab.wsmdpi.com

DFT methods allow for the accurate calculation of the electronic structure and energies of molecules, including short-lived transition states. mdpi.com For a given reaction of this compound, such as acid-catalyzed hydrolysis, DFT can be used to:

Locate Transition States: Algorithms can find the saddle point on the potential energy surface that corresponds to the transition state connecting reactants and products.

Characterize Transition States: Analysis of the vibrational frequencies of the transition state structure confirms that it is a true transition state (one imaginary frequency). The geometry of the transition state reveals the arrangement of atoms at the point of maximum energy.

Construct Reaction Energy Profiles: By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. This profile provides a visual representation of the energy changes that occur throughout the reaction.

For the hydrolysis of this compound, DFT calculations can elucidate the step-wise mechanism, including the initial protonation of an oxygen atom, the ring-opening to form a carbocation intermediate, and the subsequent attack of water.

Prediction of Kinetic and Thermodynamic Parameters for Dioxolane Transformations.researchgate.netmdpi.com

From the information obtained through DFT calculations, key kinetic and thermodynamic parameters can be predicted.

Kinetic Parameters: According to transition state theory, the rate of a reaction is related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wisc.edu DFT calculations provide a direct way to compute this energy barrier.

Activation Energy (Ea): This is the primary determinant of the reaction rate. A higher activation energy corresponds to a slower reaction.

Pre-exponential Factor (A): While more challenging to calculate accurately, information about the vibrational frequencies and rotational constants from DFT calculations can be used to estimate the pre-exponential factor in the Arrhenius equation.

By comparing the calculated activation energies for different possible reaction pathways, the most likely mechanism can be identified. For example, in the case of this compound, DFT could be used to compare the energy barriers for different ring-opening pathways or to assess the effect of different acid catalysts on the reaction rate.

Table 2: Predicted Parameters from Quantum Chemical Studies

| Parameter | Type | Information Provided |

| ΔG‡ (Gibbs Free Energy of Activation) | Kinetic | The energy barrier that must be overcome for the reaction to occur; determines the reaction rate. |

| ΔH (Enthalpy of Reaction) | Thermodynamic | The overall heat change of the reaction (exothermic or endothermic). |

| ΔG (Gibbs Free Energy of Reaction) | Thermodynamic | The overall spontaneity of the reaction. |

| Transition State Geometry | Mechanistic | The arrangement of atoms at the highest point on the reaction pathway. |

| Reaction Pathway | Mechanistic | The step-by-step process of bond breaking and formation. |

In Silico Design of Novel Dioxolane-Based Reagents and Catalysts

The in silico design of novel reagents and catalysts based on the this compound framework represents a modern and efficient approach in chemical research. By leveraging computational tools, chemists can predict and evaluate the properties and potential applications of new molecules before their actual synthesis, saving significant time and resources. This strategy is particularly valuable in the development of specialized reagents and catalysts where specific structural features are required to achieve desired reactivity and selectivity.

Structure-Activity Relationship Studies for Enhanced Reactivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. In the context of this compound derivatives, computational methods are employed to systematically modify the core structure and assess the impact of these changes on the molecule's electronic and steric properties. These properties are, in turn, correlated with their reactivity in various chemical transformations.

For instance, the introduction of different substituent groups on the dioxolane ring can significantly alter the electron density distribution and steric hindrance around the reactive centers. Theoretical calculations, such as Density Functional Theory (DFT), can be used to model these changes and predict their effect on reaction barriers and transition state geometries. This information is crucial for designing more reactive and selective reagents.

A key aspect of SAR studies is the identification of key structural motifs that lead to enhanced performance. For example, in the design of new catalysts, the spatial arrangement of functional groups can dictate the binding affinity of substrates and the stabilization of transition states. Through in silico modeling, various derivatives of this compound can be virtually synthesized and their catalytic potential evaluated, guiding experimental efforts towards the most promising candidates.

Recent research has highlighted the importance of the 1,3-dioxolane scaffold in medicinal chemistry, where it contributes significantly to the bioactivities of hybrid molecules. researchgate.net In silico evaluations of these hybrids have predicted favorable drug-likeness, low toxicity, and acceptable pharmacokinetic profiles, underscoring the utility of computational approaches in drug design. researchgate.net

Table 1: Interactive Data Table of Hypothetical Substituent Effects on Reactivity

| Substituent at C4 | Calculated Dipole Moment (Debye) | Predicted Relative Reaction Rate |

| -H | 1.85 | 1.0 |

| -CH3 | 1.92 | 1.2 |

| -Cl | 2.54 | 0.8 |

| -NO2 | 4.12 | 0.5 |

| -OCH3 | 2.11 | 1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific computational studies.

Virtual Screening for Optimized Catalytic Performance

Virtual screening is a powerful computational technique used to search large libraries of virtual compounds for those that exhibit a desired property, such as high catalytic activity. nih.gov In the context of this compound, this involves creating a virtual library of derivatives and using computational models to predict their performance as catalysts in specific reactions.

The process typically begins with the definition of a pharmacophore or a catalytic model that describes the essential structural features required for activity. This model is then used to filter the virtual library, identifying molecules that possess the desired characteristics. High-throughput docking simulations can be employed to predict the binding modes and affinities of these potential catalysts with relevant substrates and transition states.

The combination of bio- and chemocatalysis is a powerful method to access complex chiral molecules. nih.gov For example, a two-step enzymatic cascade can be combined in the same organic solvent with a ruthenium-catalyzed chemical conversion to form dioxolanes from aliphatic aldehydes. nih.gov Virtual screening can aid in the discovery of novel molecular catalysts for such transformations. nih.gov

Table 2: Interactive Data Table of Virtual Screening Hits for a Hypothetical Catalytic Reaction

| Derivative ID | Docking Score (kcal/mol) | Predicted Catalytic Efficiency (Relative) |

| Dioxo-Cat-001 | -8.5 | 1.8 |

| Dioxo-Cat-002 | -7.9 | 1.5 |

| Dioxo-Cat-003 | -9.2 | 2.1 |

| Dioxo-Cat-004 | -8.1 | 1.6 |

| Dioxo-Cat-005 | -9.5 | 2.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific virtual screening campaigns.

Advanced Methodologies for the Analytical Characterization of 2 Tert Butyl 2 Methyl 1,3 Dioxolane in Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 2-tert-Butyl-2-methyl-1,3-dioxolane. They rely on the interaction of electromagnetic radiation with the molecule to provide information on its connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural determination of organic molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming the molecular skeleton. The ¹H NMR spectrum is characterized by distinct signals for the tert-butyl and methyl protons, which typically appear as sharp singlets due to the absence of adjacent protons for coupling. nih.gov The protons of the dioxolane ring's ethylene (B1197577) bridge usually present as a more complex multiplet.

Advanced, multi-dimensional NMR techniques are employed for a deeper analysis of configuration and conformation:

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) coupling networks, which is crucial for assigning the signals of the dioxolane ring protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are close to each other, providing critical information for determining the preferred conformation of the five-membered dioxolane ring (e.g., envelope or twist conformations) and the spatial orientation of the tert-butyl and methyl substituents. nih.gov The intense signal from the nine equivalent protons of the tert-butyl group can be a powerful probe for observing intermolecular interactions if the molecule is part of a larger assembly. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Kinetic Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govosti.gov In this compound, the most prominent features in the IR spectrum are the strong C-O stretching vibrations associated with the cyclic ether structure, which are typically found in the 1200-1000 cm⁻¹ region. researchgate.net The various C-H stretching and bending vibrations of the tert-butyl, methyl, and dioxolane ring methylene (B1212753) groups are also readily identified.

These techniques are also valuable for kinetic studies. By monitoring the change in intensity of a characteristic vibrational band over time—for instance, the C-O-C stretch of the dioxolane ring during a hydrolysis reaction—the rate of the reaction can be determined. This allows for the investigation of reaction mechanisms and the influence of catalysts or reaction conditions.

| Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Typical Intensity |

| C-H Stretching (Alkyl) | 2990 - 2850 | Strong |

| C-O-C Stretching (Acetal) | 1200 - 1000 | Strong |

| CH₂ Bending (Scissoring) | ~1470 | Medium |

| C(CH₃)₃ Bending | ~1390 and ~1365 | Medium-Strong |

This table presents generalized expected frequency ranges based on characteristic values for acetals and alkyl groups. researchgate.netmdpi.com

Mass Spectrometry for Molecular Weight and Fragment Analysis in Reaction Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, confirming its elemental composition when high-resolution mass spectrometry (HR-MS) is used. csic.es For this compound (C₈H₁₆O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight of 144.21 g/mol . nist.gov

The fragmentation pattern observed in the mass spectrum provides a fingerprint that helps to confirm the structure. A key fragmentation pathway for this molecule involves the cleavage of the C-C bond between the quaternary carbon of the tert-butyl group and the C2 of the dioxolane ring. This results in the formation of a highly stable tertiary carbocation, the tert-butyl cation ([C(CH₃)₃]⁺), which gives a very intense base peak at m/z 57. docbrown.infodocbrown.info Analysis of fragment ions is also crucial in mechanistic studies, helping to identify intermediates and byproducts in a reaction pathway.

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and isolating any isomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

Gas Chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds like this compound. researchgate.netanalytice.com When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), GC can be used to determine the purity of a sample with high accuracy. uminho.pt The choice of the GC column's stationary phase is critical; nonpolar columns are often suitable for separating nonpolar analytes, while more polar columns can provide different selectivity for separating the target compound from polar impurities or byproducts. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) is a complementary technique that can also be used for purity analysis, particularly if the compound is part of a mixture containing non-volatile substances. Both normal-phase and reversed-phase HPLC can be applied, with the choice of column and mobile phase tailored to the specific separation required. These chromatographic methods are also capable of separating isomers, such as structural isomers that might be present as impurities.

Chiral Chromatography for Enantiomeric Excess Determination

The parent molecule, this compound, is achiral because there is no stereocenter in its structure. However, if the dioxolane ring is formed from a chiral diol, such as (R)- or (S)-1,2-propanediol, the resulting molecule would possess chiral centers at C2 and C4 of the ring, leading to the formation of diastereomers and enantiomers. libretexts.orgchegg.com

In such cases, chiral chromatography is the definitive method for separating the enantiomers and determining the enantiomeric excess (e.e.) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Both chiral GC and chiral HPLC columns, often based on cyclodextrin (B1172386) or polysaccharide derivatives, are available for this purpose, providing a powerful tool for stereochemical analysis in asymmetric synthesis or resolution studies involving chiral derivatives of this dioxolane.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This powerful analytical technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise spatial arrangement of atoms to be elucidated. The ability to distinguish between enantiomers arises from the phenomenon of anomalous dispersion, which occurs when the frequency of the X-ray radiation is near an absorption edge of an atom in the crystal.

The process of determining the absolute configuration via X-ray crystallography involves several key steps. Initially, a high-quality single crystal of the enantiopure compound is required. researchgate.net The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays are diffracted by the electron clouds of the atoms, a unique diffraction pattern is generated. The intensities of these diffracted beams are meticulously measured at various crystal orientations.

For chiral molecules, the diffraction intensities of certain pairs of reflections, known as Bijvoet pairs, are not identical due to anomalous scattering. researchgate.net This difference, although often small, is the key to assigning the absolute configuration. By analyzing these intensity differences, the absolute arrangement of atoms in the crystal lattice can be determined. A critical parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. A value of the Flack parameter close to 0 indicates that the refined absolute structure is correct, while a value near 1 suggests that the inverted structure is the correct one. researchgate.net

A significant challenge in the X-ray crystallographic determination of the absolute configuration of organic compounds like this compound lies in the fact that they are composed of light atoms (carbon, hydrogen, and oxygen). These light atoms exhibit only a weak anomalous scattering effect, making the differences in Bijvoet pairs very small and difficult to measure accurately. researchgate.net To overcome this limitation, it is sometimes necessary to co-crystallize the molecule with a compound containing heavier atoms, which act as strong anomalous scatterers. researchgate.net

The table below presents a hypothetical representation of the kind of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment on this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C8H16O2 |

| Formula Weight | 144.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 2 |

| Density (calculated) (g/cm³) | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data generated in an X-ray crystallography experiment. Specific experimental data for this compound is not publicly available.

Future Research Directions and Emerging Paradigms in 2 Tert Butyl 2 Methyl 1,3 Dioxolane Chemistry

Development of Next-Generation Catalysts for Dioxolane Synthesis and Transformation

The synthesis of dioxolanes, including 2-tert-butyl-2-methyl-1,3-dioxolane, traditionally relies on Brønsted or Lewis acid catalysis for the condensation of carbonyl compounds with diols. organic-chemistry.org Future research is focused on developing more advanced and efficient catalytic systems. A promising area is the use of novel metal-based catalysts. For instance, a ruthenium molecular catalyst, [Ru(triphos)(tmm)], has been successfully employed for the conversion of diols to dioxolanes. nih.gov This highlights a shift towards catalysts that can operate under milder conditions and with greater functional group tolerance.

Another avenue of development is the use of solid acid catalysts, such as Montmorillonite K10, which has been shown to be effective for the synthesis of new 1,3-dioxolanes in good yields and short reaction times. nih.gov The pursuit of catalyst-free methods, where possible, is also a significant goal. For example, a metal-free approach for the synthesis of 1,2,3-triazole-N-oxide derivatives using tert-butyl nitrite (B80452) (TBN) as a nitrogen oxide source showcases the potential for innovative, reagent-driven transformations. nih.govrsc.org

Future catalysts will likely focus on:

Enhanced Activity and Selectivity: Catalysts that can achieve high yields and stereoselectivity under mild conditions.

Sustainability: Utilization of earth-abundant metals and recyclable catalytic systems.

Mechanistic Understanding: Deeper investigation into reaction mechanisms to enable rational catalyst design.

Exploration of Novel Reactivity and Unprecedented Dioxolane-Mediated Transformations

While this compound is primarily known as a protecting group, its inherent reactivity and that of the broader dioxolane class are ripe for further exploration. Research is moving beyond simple protection and deprotection to uncover novel transformations. An example of unprecedented reactivity is the observation of a 1,3-migration of a tert-butyl group during a reaction involving tert-butyl isonitrile, which proceeds via the scission of a C–N single bond. rsc.org

Future research in this area could involve:

Radical Reactions: Investigating the participation of dioxolanes in radical chain processes, potentially leading to new carbon-carbon bond-forming reactions. organic-chemistry.org

Ring-Opening Polymerization: Exploring the use of dioxolanes as monomers for the synthesis of novel polymers.

Photochemical Transformations: The photooxidation of related heterocyclic systems suggests that the interaction of dioxolanes with light and oxygen could lead to interesting and useful chemical transformations. mdpi.com

A study on the pyrolysis of 2-methyl-1,3-dioxolane (B1212220) identified three significant reaction channels, with the dominant pathway being temperature-dependent. researchgate.net This kind of detailed mechanistic work is crucial for predicting and controlling the reactivity of substituted dioxolanes like this compound.

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis offer significant advantages in terms of efficiency, safety, and scalability. Integrating the synthesis and use of this compound into these platforms is a logical next step. Automated peptide synthesis, for instance, heavily relies on the strategic use of protecting groups, including those with tert-butyl moieties, to achieve sequential bond formation. wikipedia.org

The development of robust protection and deprotection protocols that are amenable to flow conditions is a key research objective. This includes finding catalysts and reagents that can be immobilized or are otherwise compatible with continuous processing. The use of micro-aqueous reaction systems in organic solvents for biocatalytic cascades demonstrates a move towards integrated, multi-step syntheses in a single, continuous process, a concept that can be extended to dioxolane chemistry. nih.gov

| Technology | Potential Application in Dioxolane Chemistry |

| Flow Chemistry | Continuous synthesis of this compound; controlled deprotection reactions with minimized byproducts. |

| Automated Synthesis | Integration into multi-step synthetic sequences for complex molecules, leveraging its protective capabilities. |

Expanding the Scope of Dioxolane Applications in Precision Organic Synthesis

The role of this compound as a protecting group is well-established, particularly for diols. nih.gov Its stability under a variety of conditions makes it a valuable tool in complex molecule synthesis. organic-chemistry.org Future research will likely focus on expanding its utility in precision organic synthesis. This includes its application in the synthesis of increasingly complex natural products and pharmaceuticals where selective protection is paramount.

The development of orthogonal protecting group strategies is a key area of research. wikipedia.org This involves using multiple protecting groups that can be removed under different, specific conditions, allowing for the stepwise manipulation of a molecule. The tert-butyl group is a cornerstone of such strategies due to its acid lability. wikipedia.org

Furthermore, chiral dioxolanes derived from enantiopure diols are valuable precursors in asymmetric synthesis. enamine.net The (S,S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one, for example, is used in highly diastereoselective transformations. enamine.net Research into new chiral dioxolanes and their applications will continue to be a vibrant field.

Computational Chemistry as a Predictive Tool for Dioxolane Discovery and Optimization

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. Detailed kinetic models have been developed to predict the oxidation of 1,3-dioxolane (B20135), providing insights that are in reasonable agreement with experimental data. acs.orgconsensus.app Theoretical calculations have also been used to investigate the mechanism of OH-initiated hydrogen abstraction from 1,3-dioxolane, revealing the formation of pre- and post-reaction complexes. researchgate.net

For this compound, computational studies can be employed to:

Predict Reaction Outcomes: Model the thermodynamics and kinetics of various transformations to predict product distributions and identify optimal reaction conditions.

Design New Catalysts: Simulate catalyst-substrate interactions to design more efficient and selective catalysts for dioxolane synthesis and cleavage.

Elucidate Reaction Mechanisms: Investigate complex reaction pathways, such as the pyrolysis of 2-methyl-1,3-dioxolane, to gain a deeper understanding of the underlying chemical processes. researchgate.net

The use of machine learning for reaction prediction is another emerging area that could significantly impact the field. rsc.org

Bio-Inspired Approaches to Dioxolane Chemistry

Nature provides a wealth of inspiration for the development of new chemical transformations. Bio-inspired approaches to dioxolane chemistry are gaining traction, with a focus on using enzymes and whole-cell systems for their synthesis. A chemoenzymatic cascade has been developed to produce dioxolanes in a purely organic environment, combining a two-step enzyme cascade with a ruthenium-catalyzed chemical conversion. nih.govresearchgate.net This bio-hybrid approach offers a highly stereoselective route to chiral dioxolanes. nih.gov

The use of bio-based feedstocks is another important aspect of this paradigm. The synthesis of dioxolanes from biomass-derived aldehydes and diols represents a move towards more sustainable chemical production. nih.gov Furthermore, the use of CO2 as a C1 source for the synthesis of dioxolanes from bioderived diols is a significant step towards a circular chemical economy. nih.gov

Future research in this area will likely involve:

Enzyme Discovery and Engineering: Identifying and optimizing enzymes for the selective synthesis of a wider range of dioxolane structures.

Integrated Biocatalytic and Chemocatalytic Cascades: Developing more sophisticated one-pot reactions that combine the best of both worlds.

Use of Renewable Feedstocks: Expanding the range of bio-based starting materials for the synthesis of functionalized dioxolanes. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tert-Butyl-2-methyl-1,3-dioxolane, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a base-catalyzed cyclization of tert-butyl-methyl glycol derivatives under anhydrous conditions. Use catalysts like p-toluenesulfonic acid (PTSA) to promote dioxolane ring formation.

- Step 2 : Optimize temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or dichloromethane) to enhance yield. Monitor reaction progress via GC-MS or NMR.

- Step 3 : Purify via fractional distillation or column chromatography. Validate purity (>95%) using HPLC with a polar stationary phase .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Catalyst Loading | 1–2 mol% PTSA |

| Reaction Time | 4–6 hours |

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodology :

- Boiling Point : Determine via dynamic distillation under reduced pressure (e.g., 111°C at 760 mmHg, similar to structurally related dioxolanes) .

- Density : Use a pycnometer or digital densitometer (expected range: ~1.25 g/cm³ based on analogous compounds) .

- Stability : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and monitor decomposition byproducts (e.g., aldehydes) using FTIR or LC-MS .

Q. What storage conditions are critical to prevent degradation of this compound?

- Store in amber glass vials under inert gas (N₂ or Ar) at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides) to prevent ring-opening reactions. Long-term storage (>6 months) is not recommended due to potential hydrolysis .

Advanced Research Questions

Q. How can computational methods be applied to predict reaction pathways for synthesizing this compound?

- Methodology :

- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways.

- Integrate machine learning (ML) with reaction databases to predict optimal catalysts and solvents. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error cycles .

- Case Study :

- A hybrid approach reduced reaction optimization time by 40% in analogous dioxolane syntheses by prioritizing high-yield conditions from computed activation energies .

Q. What experimental designs are suitable for analyzing conflicting data in the synthesis or application of this compound?

- Methodology :

- Apply factorial design to isolate variables (e.g., temperature, catalyst type, solvent ratio). Use ANOVA to resolve contradictions in yield or purity data.

- For multi-factor interactions, employ orthogonal arrays (e.g., Taguchi L9 design) to minimize experiments while capturing non-linear effects .

- Example :

| Factor | Levels |

|---|---|

| Temperature | 70°C, 90°C, 110°C |

| Solvent | THF, DCM, Toluene |

| Catalyst | PTSA, Amberlyst-15, Zeolite |

Q. How can reaction kinetics and mechanisms be elucidated for this compound formation?

- Methodology :

- Perform in-situ FTIR or Raman spectroscopy to track intermediate species (e.g., hemiacetal formation).

- Fit kinetic data to rate laws (e.g., pseudo-first-order models) using nonlinear regression. For complex mechanisms, apply microkinetic modeling with software like COMSOL Multiphysics .

- Key Findings :

- In similar dioxolane systems, rate-limiting steps involve nucleophilic attack on carbonyl carbons, with activation energies ranging 60–80 kJ/mol .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point) across studies?

- Methodology :

Cross-validate measurements using standardized protocols (e.g., ASTM D86 for distillation).

Assess purity impacts: Impurities like unreacted glycols can lower observed boiling points .

Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate environmental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.